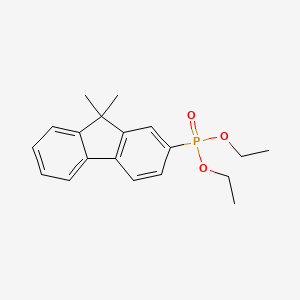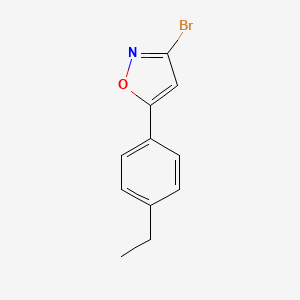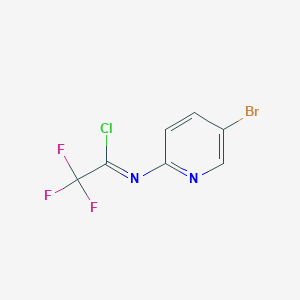
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a trifluoroacetimidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with trifluoroacetic acid and thionyl chloride. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux conditions
Catalysts: None required, but sometimes a base like triethylamine is used to neutralize the by-products
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include:
Large-scale reactors: To handle the increased volume of reactants
Continuous flow systems: To improve efficiency and yield
Purification: Using techniques like recrystallization or chromatography to ensure high purity of the final product
化学反应分析
Types of Reactions
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by various nucleophiles.
Oxidation and reduction: The pyridine ring can undergo oxidation or reduction under specific conditions.
Coupling reactions: The bromine atom allows for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands.
Major Products
Substitution products: Depending on the nucleophile used, various substituted pyridines.
Oxidation products: Pyridine N-oxides.
Reduction products: Reduced pyridine derivatives.
Coupling products: Biaryl compounds or other coupled products.
科学研究应用
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl chloride group is highly reactive, allowing for the formation of various derivatives. The bromine atom on the pyridine ring facilitates cross-coupling reactions, enabling the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Similar Compounds
- N-(5-Bromo-2-pyridyl)thiourea
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 2-(5-Bromo-2-pyridyl)azo-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol
Uniqueness
N-(5-Bromo-2-pyridyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride group, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical and pharmaceutical products.
属性
分子式 |
C7H3BrClF3N2 |
|---|---|
分子量 |
287.46 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C7H3BrClF3N2/c8-4-1-2-5(13-3-4)14-6(9)7(10,11)12/h1-3H |
InChI 键 |
PNHZITGLVMZVAW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Br)N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)
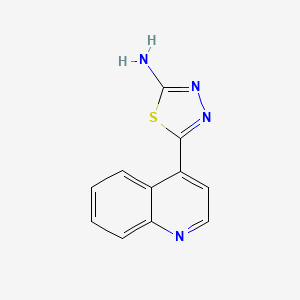
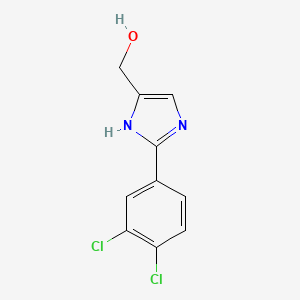
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-boronic Acid Pinacol Ester](/img/structure/B13687833.png)
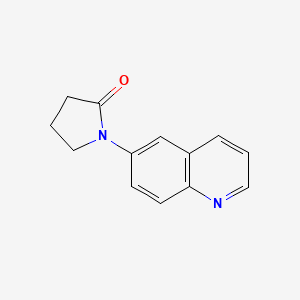
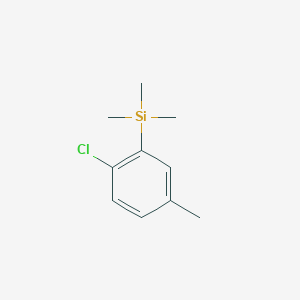
![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)
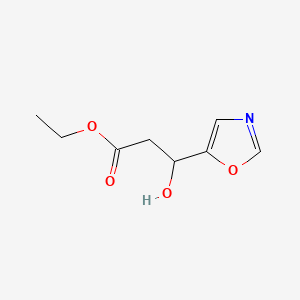
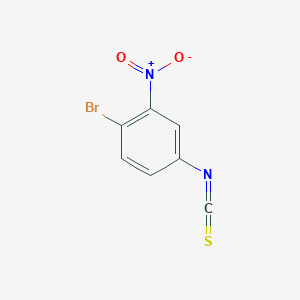
![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)
